molecular formula C18H21NO6 B14978149 N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine

Cat. No.: B14978149
M. Wt: 347.4 g/mol
InChI Key: YZKIGZIQLHMZKX-UHFFFAOYSA-N
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Description

N-{[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine is a synthetic derivative of beta-alanine conjugated with a substituted coumarin scaffold. The compound features a 7-methyl-2-oxo-4-propylchromen-5-yloxy group linked via an acetyl bridge to the beta-alanine backbone. This structural design combines the biological activity of coumarins (notably anticoagulant and anti-inflammatory properties) with the neuroprotective and metabolic roles of beta-alanine .

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

3-[[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C18H21NO6/c1-3-4-12-9-17(23)25-14-8-11(2)7-13(18(12)14)24-10-15(20)19-6-5-16(21)22/h7-9H,3-6,10H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

YZKIGZIQLHMZKX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The compound’s chromen-5-yloxy group distinguishes it from other beta-alanine derivatives. Below is a comparative analysis:

Compound Key Substituents Application/Activity Evidence Source
N-{[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-beta-alanine 7-methyl-4-propylchromen-5-yloxy, acetyl-beta-alanine Hypothesized: Neuroprotection, anticoagulant Inferred
Ethyl N-((2,3-dihydro-2,2-dimethyl-7-benzofuranyloxy)carbonylmethylamino)-beta-alanine (Benfuracarb) Benzofuranyloxy, carbamate Pesticide (insecticide/nematicide)
Glycine/GABA/taurine derivatives Amino acid backbones with acetyl/succinate groups Antihypoxant activity (100 mg/kg efficacy)
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate Dichlorophenoxy, dimethoxypyrimidinyl Herbicide (structural studies only)

Key Observations:

  • Chromen vs. Benzofuranyl Groups : The chromen moiety in the target compound may confer enhanced binding to serine proteases (e.g., thrombin) compared to benzofuranyl groups in benfuracarb, which are tailored for acetylcholinesterase inhibition in pests .
  • Beta-Alanine Backbone : Unlike glycine or GABA derivatives, beta-alanine’s longer carbon chain may improve membrane permeability and metabolic stability .

Crystallographic and Structural Insights

Parameter Target Compound (Hypothetical) Methyl Propanoate Derivative
Backbone Flexibility Likely rigid (chromen core) Flexible (dichlorophenoxy group)
Dihedral Angles N/A 65.71° (central vs. pyrimidinyl ring)
Hydrogen Bonding Potential C–H⋯O interactions C–H⋯O bonds observed in crystal packing
Space Group N/A Triclinic, P1

Pharmacological Potential

  • Antihypoxant Activity : Beta-alanine derivatives in demonstrated superior antihypoxant effects over succinate-based drugs at 100 mg/kg. The target compound’s acetylated beta-alanine moiety could enhance bioavailability, though its coumarin component may introduce anticoagulant risks .
  • Pesticide Applications : Benfuracarb () shares a beta-alanine backbone but uses a benzofuranyloxy group for pesticidal activity. The target compound’s chromen group is atypical for agrochemicals, suggesting a pharmacological focus .

Metabolic and Stability Profiles

  • Enzymatic Degradation : The acetyl bridge in the target compound may resist hydrolysis better than ester-linked derivatives (e.g., benfuracarb), extending half-life .
  • CYP450 Interactions: The propyl and methyl groups on the chromen ring could modulate cytochrome P450 binding, a feature absent in simpler amino acid derivatives .

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